ACS 67
Overview
Description
ACS 67 is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, phenyl, and dithiol groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
ACS-67, also known as a hydrogen sulphide-releasing derivative of Latanoprost acid , is primarily targeted for glaucoma research . Glaucoma is a group of eye conditions that damage the optic nerve, which is crucial for good vision. This damage is often caused by an abnormally high pressure in your eye, and it’s one of the leading causes of blindness for people over the age of 60.
Mode of Action
It is known that it is a hydrogen sulphide-releasing derivative of latanoprost acid . Latanoprost is a prostaglandin F2-alpha analogue and is used to treat increased intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Prostaglandin analogues work by increasing the outflow of aqueous humor, the fluid inside the eye. This helps to lower IOP and prevent damage to the optic nerve.
Result of Action
The primary result of ACS-67 action is its potential use in glaucoma research . By potentially affecting the outflow of aqueous humor, it may help lower intraocular pressure and prevent optic nerve damage, thereby mitigating the effects of glaucoma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the heptenoic acid backbone, the introduction of the cyclopentyl and phenyl groups, and the attachment of the dithiol moiety. Common synthetic routes may include:
Step 1: Formation of the heptenoic acid backbone through a series of reactions such as aldol condensation, followed by reduction and oxidation steps.
Step 2: Introduction of the cyclopentyl group via cyclization reactions, possibly using cyclopentadiene and appropriate catalysts.
Step 3: Attachment of the phenyl group through Friedel-Crafts alkylation or acylation reactions.
Step 4: Incorporation of the dithiol moiety using thiol-ene click chemistry or other sulfur-based reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The phenyl and dithiol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor for studying biological pathways and enzyme activities.
Medicine: As a potential drug candidate for treating diseases or as a diagnostic agent.
Industry: As a precursor for the production of specialty chemicals, polymers, and materials.
Comparison with Similar Compounds
Similar Compounds
5-Heptenoic acid derivatives: Compounds with similar heptenoic acid backbones but different substituents.
Cyclopentyl derivatives: Compounds with cyclopentyl groups and varying functional groups.
Phenyl esters: Compounds with phenyl ester moieties and different side chains.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. The presence of the dithiol moiety, in particular, sets it apart from other similar compounds, potentially offering unique applications in sulfur chemistry and materials science.
Properties
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O5S3/c33-24(15-12-22-8-4-3-5-9-22)16-19-27-26(28(34)20-29(27)35)10-6-1-2-7-11-31(36)37-25-17-13-23(14-18-25)30-21-32(38)40-39-30/h1,3-6,8-9,13-14,17-18,21,24,26-29,33-35H,2,7,10-12,15-16,19-20H2/b6-1-/t24-,26+,27+,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWZRQQYWVJCX-WEWVERJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CCC(CCC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CC[C@H](CCC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088434-86-9 | |
Record name | ACS-67 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088434869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACS-67 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B0T2KE6BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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